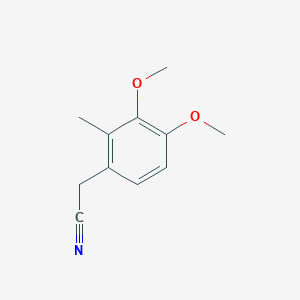

![molecular formula C13H15N3O3S B2954809 tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate CAS No. 1797295-05-6](/img/structure/B2954809.png)

tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Chemical Reactions Analysis

The chemical reactions of “tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate” would depend on its functional groups. Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution, reduction, and cycloaddition .科学的研究の応用

Organic Synthesis and Chemical Transformations

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to the requested compound, have been identified as valuable building blocks in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate and act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility in synthetic applications (Guinchard, Vallée, & Denis, 2005).

Materials Science: Thermally Activated Delayed Fluorescence

In materials science, derivatives of 1,3,4-oxadiazole, like those incorporating tert-butyl groups, are synthesized for their potential in creating materials that exhibit thermally activated delayed fluorescence (TADF). These materials are of great interest for applications in organic light-emitting diodes (OLEDs) due to their ability to efficiently utilize both singlet and triplet excitons, thus enhancing device efficiency (Huang et al., 2014).

Organic Electronics: OLEDs and Electrochromic Properties

In the realm of organic electronics, tert-butyl-substituted 1,3,4-oxadiazole derivatives have been employed as host materials for red triplet emitters in OLEDs, demonstrating the compound's potential in enhancing electroluminescent efficiency and color purity. These advancements underline the critical role of such derivatives in developing high-performance OLEDs (Guan et al., 2006).

Moreover, the synthesis of new conducting polymers incorporating 1,3,4-oxadiazole and carbazole units has been reported, highlighting their promising electrochromic properties. These materials show significant potential for applications in smart windows and displays due to their ability to change color upon electrical stimulation, offering a blend of aesthetic and functional benefits (Koyuncu et al., 2009).

特性

IUPAC Name |

tert-butyl N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-13(2,3)19-11(17)14-9-6-4-8(5-7-9)10-15-16-12(20)18-10/h4-7H,1-3H3,(H,14,17)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHOFKDCXWEPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2954728.png)

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2954729.png)

![N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2954734.png)

![Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2954737.png)

![Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate](/img/structure/B2954739.png)

![1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2954745.png)